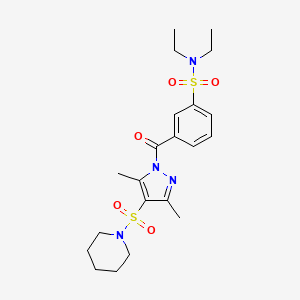
3-(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a piperidine and pyrazole moiety
Métodos De Preparación
The synthesis of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their functionalization and coupling. Common synthetic routes include:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts to hydrogenate pyridine derivatives.
Cyclization and Annulation: Forming the piperidine ring through cyclization reactions.
Multicomponent Reactions: Utilizing multicomponent reactions to introduce various functional groups.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions:
Oxidation and Reduction: The piperidine and pyrazole rings can be oxidized or reduced under specific conditions.
Substitution Reactions: The sulfonyl and carbonyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds in this compound.
Aplicaciones Científicas De Investigación
3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs due to its piperidine and pyrazole moieties, which are common in pharmaceuticals.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Research: It is used to study the biological activity of piperidine and pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds include:
- 1-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERIDINE
- 4-(3,5-DIMETHYL-1-PIPERIDINYL)-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE
- 1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-3,5-DIMETHYL-1H-PYRAZOLE
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE.
Propiedades
Fórmula molecular |
C21H30N4O5S2 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C21H30N4O5S2/c1-5-23(6-2)31(27,28)19-12-10-11-18(15-19)21(26)25-17(4)20(16(3)22-25)32(29,30)24-13-8-7-9-14-24/h10-12,15H,5-9,13-14H2,1-4H3 |
Clave InChI |
GLWFCMPXBCFBFD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B14972167.png)
![N-(2-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972181.png)
![3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972189.png)
![N-(3,5-dichlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972193.png)
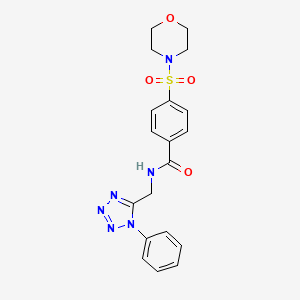
![5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B14972200.png)

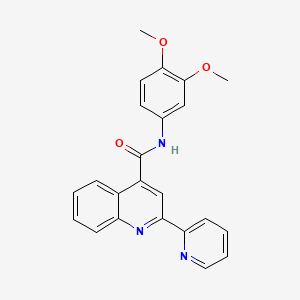
![5-{[(2-Fluorophenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972217.png)
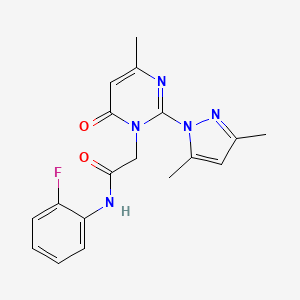
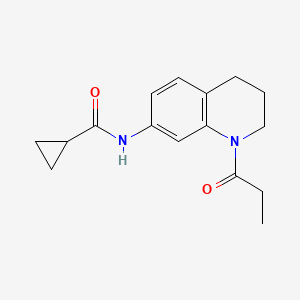
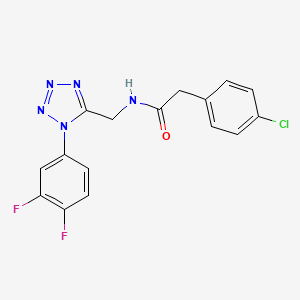
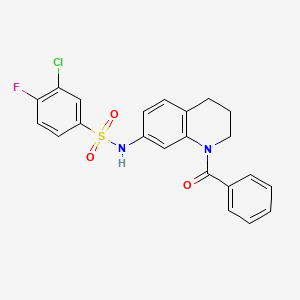
![5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide](/img/structure/B14972244.png)
